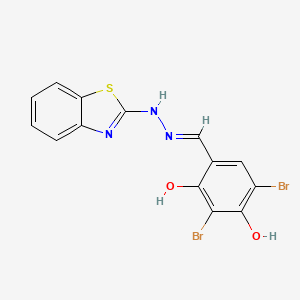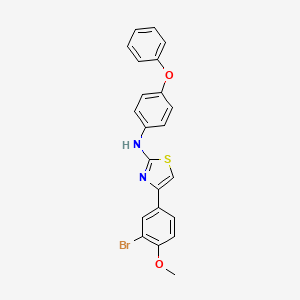
Benzaldehyde, 3,5-dibromo-2,4-dihydroxy-, 2-benzothiazolylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound belongs to the class of benzaldehydes, characterized by a benzene ring with an aldehyde functional group (CHO) attached.
- The presence of bromine atoms at positions 3 and 5 on the benzene ring and hydroxyl groups at positions 2 and 4 makes it structurally unique.
Benzaldehyde, 3,5-dibromo-2,4-dihydroxy-, 2-benzothiazolylhydrazone: is a chemical compound with the molecular formula CHBrO. Its molar mass is approximately 263.91 g/mol.
Preparation Methods
- The synthetic route for 3,5-dibromobenzaldehyde involves several steps:
- Start with 1,2-dichloroethane (300 kg) and add anhydrous aluminum chloride (108.8 kg) in a reaction vessel.
- Gradually add benzaldehyde (66.6 kg) while maintaining the temperature below 40°C.
- After complete addition, stir for 30 minutes.
- Then, dropwise add bromine (110.0 kg) previously dried with concentrated sulfuric acid.
- Maintain the temperature at 40–45°C and allow the reaction to proceed for 5–6 hours.
- Collect the formed hydrogen bromide gas and convert it to hydrobromic acid.
- Purify the product by washing with water and drying over anhydrous magnesium sulfate.
- Distill to obtain 3,5-dibromobenzaldehyde as a colorless transparent oil .
Chemical Reactions Analysis
3,5-Dibromobenzaldehyde: can undergo various reactions:
Scientific Research Applications
Chimie médicinale: Researchers explore its potential as a building block for designing new drugs due to its unique structure.
Développement des pesticides: It serves as an intermediate for environmentally friendly pesticides with high selectivity and low residue.
Science des matériaux: Its derivatives may find applications in materials such as polymers and coatings.
Mechanism of Action
- The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its combination of bromine substitution and hydroxyl groups sets it apart from other benzaldehydes.
Remember that this compound’s applications and properties are continually explored, and further research may reveal additional insights
Méthodes De Préparation
The synthesis of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:
Analyse Des Réactions Chimiques
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL undergoes various chemical reactions, including:
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways in pathogens, leading to their death .
Comparaison Avec Des Composés Similaires
Compared to other benzothiazole derivatives, 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2,6-DIBROMOBENZENE-1,3-DIOL stands out due to its dibromobenzene diol structure, which imparts unique electronic and steric properties. Similar compounds include:
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]BENZENE-1,2-DIOL: Lacks the bromine atoms, resulting in different reactivity and applications.
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL:
Propriétés
Formule moléculaire |
C14H9Br2N3O2S |
|---|---|
Poids moléculaire |
443.1 g/mol |
Nom IUPAC |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2,6-dibromobenzene-1,3-diol |
InChI |
InChI=1S/C14H9Br2N3O2S/c15-8-5-7(12(20)11(16)13(8)21)6-17-19-14-18-9-3-1-2-4-10(9)22-14/h1-6,20-21H,(H,18,19)/b17-6+ |
Clé InChI |
FJOXPIUAYXYVCO-UBKPWBPPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=C(C(=C3O)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11536063.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11536071.png)
![3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11536083.png)

![N-tert-Butyl-2-oxo-2-[N'-(2-phenoxy-acetyl)-hydrazino]-acetamide](/img/structure/B11536103.png)
![1-{(Z)-[(2,4-dimethylphenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11536109.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11536114.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11536122.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11536128.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11536132.png)

![(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11536149.png)

![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11536164.png)
